1,1-Dicyclopropyl-N-methylmethanamine oxalate is a chemical compound recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound is classified under the category of amines and oxalates, which are important in the development of pharmaceuticals and other chemical products. Its unique structure, featuring two cyclopropyl groups and a methylated amine, contributes to its interesting chemical properties and reactivity.
The compound has the Chemical Abstracts Service (CAS) number 2089651-35-2. It is categorized as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. The oxalate salt form indicates that it is paired with oxalic acid, enhancing its solubility and stability in various solvents, which is crucial for its applications in laboratory settings .
The synthesis of 1,1-Dicyclopropyl-N-methylmethanamine oxalate typically involves several key steps:
The reactions are typically conducted under controlled conditions, often using solvents such as dichloromethane or ethanol. Temperature and reaction time are critical parameters that influence yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 1,1-Dicyclopropyl-N-methylmethanamine oxalate can be represented as follows:
The structure features two cyclopropyl groups attached to a nitrogen atom, with a methyl group also bonded to the same nitrogen. The oxalate component contributes two carboxylate groups that enhance solubility.
1,1-Dicyclopropyl-N-methylmethanamine oxalate can participate in various chemical reactions:
The mechanism of action for 1,1-Dicyclopropyl-N-methylmethanamine oxalate primarily involves its interaction with biological targets such as enzymes or receptors. It may modulate neurotransmitter pathways by binding to specific sites on proteins, thereby influencing their activity. This characteristic makes it a candidate for further investigation in pharmacological studies aimed at understanding its therapeutic potential.
1,1-Dicyclopropyl-N-methylmethanamine oxalate has several potential applications:
This compound's unique properties make it an interesting subject for ongoing research across multiple scientific disciplines. Further studies could elucidate additional applications and enhance understanding of its biological mechanisms.
The construction of chiral cyclopropylmethylamine architectures requires precise stereocontrol strategies, particularly for trans-disubstituted cyclopropane systems prevalent in bioactive molecules. Modern approaches leverage transition metal catalysis and organocatalytic desymmetrization to achieve high enantiomeric excess. Palladium-catalyzed asymmetric C–H functionalization has emerged as a powerful methodology, where chiral ligands enforce stereoselectivity during cyclopropane ring formation. For instance, bidentate phosphine ligands (e.g., Chiraphos derivatives) enable enantioselective cyclopropanation of allylic amines via carbene transfer reactions, achieving ee values >90% through steric and electronic modulation of the metal coordination sphere [5].
Kinetic resolution techniques provide complementary routes to enantiopure cyclopropylmethylamines. Peptide-based catalysts (e.g., C2) facilitate enantioselective nucleophilic additions to cyclopropanone derivatives, resolving racemic mixtures with diastereomeric ratios reaching 11.5:1 . This approach capitalizes on hydrogen-bonding networks within the catalyst to differentiate prochiral faces. For N-methylated derivatives, phase-transfer catalysis using cinchoninium salts enables alkylation of cyclopropane-imine precursors with enantioselectivities up to 88%, where the biphasic system (aqueous base/organic solvent) enhances chiral induction [8].
Table 1: Enantioselective Approaches to Cyclopropylmethylamine Frameworks
Strategy | Catalyst System | Key Intermediate | ee (%) | Reference |
---|---|---|---|---|
Pd-catalyzed C–H activation | Pd(OAc)₂/L7 (rigid bidentate) | Diarylsulfoximine | >99 | [5] |
Kinetic resolution | Artificial peptide C2 | Cyclopropanone derivatives | 90 | |
Desymmetrization | Rh₂(S-TCPTTL)₄ | Diazodicyclopropyl ketone | 95 | [6] |
Phase-transfer alkylation | N-Benzylquinidinium bromide | Cyclopropyl imine | 88 | [8] |
Synthesis of the dicyclopropylmethyl backbone necessitates strategic cyclopropanation methodologies and subsequent functional group interconversions. Donor-acceptor cyclopropane (DAC) chemistry provides efficient access to polysubstituted systems through stereoselective [2+1] cycloadditions. Rhodium(II)-catalyzed decomposition of diazo compounds (e.g., ethyl diazoacetoacetate) in the presence of electron-deficient olefins generates DAC intermediates, which undergo ring expansion to bicyclic amines upon nucleophilic trapping [6]. This methodology enables installation of the 1,1-dicyclopropyl motif through double cyclopropanation of divinyl ketone precursors followed by reductive amination.
For N-methylmethanamine derivatives, reductive alkylation of cyclopropyl-containing ketones represents a robust approach. A three-step sequence involves: (1) Stille coupling of cyclopropyltin reagents with α-bromoacetates, (2) hydrolysis to carboxylic acids, and (3) Curtius rearrangement with trapping by N-methylamine to afford 1,1-dicyclopropyl-N-methylmethanamine [6]. The oxalate salt is subsequently formed by stoichiometric reaction with oxalic acid in anhydrous ethanol, yielding high-purity crystalline product. Critical purification involves recrystallization from acetonitrile/ethyl acetate mixtures to remove diastereomeric impurities [3] [4].
Ring-expansion strategies offer alternative pathways via cyclobutanol intermediates. Treatment of spirocyclic cyclobutanones with samarium(II) iodide induces radical fragmentation to cyclopropylmethyl ketones, which undergo Overman rearrangement to install the amine functionality. This approach achieves the sterically congested 1,1-dicyclopropyl geometry through concerted bond cleavage/reformation mechanics, avoiding direct strain-inducing cyclopropanations [7].
Enzymatic cyclopropanations represent sustainable alternatives to traditional synthetic methods, leveraging engineered carbene transferases for stereocontrolled ring formation. Cytochrome P450 variants (e.g., P411-CPF) catalyze cyclopropanation of terminal alkenes with diazoacetamide reagents via iron-carbene intermediates, generating cyclopropylmethylamine precursors with diastereoselectivities >20:1 and complete enantiomeric differentiation . Directed evolution has enhanced enzyme performance, with recent mutants achieving >10,000 catalytic turnovers for N-methyl-protected substrates.
Metabolic engineering enables de novo biosynthesis of cyclopropyl groups in microbial hosts. E. coli strains expressing modified squalene-hopene cyclases convert farnesyl diphosphate analogs to chiral cyclopropyl terpenoids, which undergo oxidative cleavage to cyclopropanecarboxylates. Subsequent enzymatic transamination using ω-transaminases (e.g., from Chromobacterium violaceum) yields enantiopure cyclopropylmethylamines, avoiding traditional resolution steps [6]. The overall pathway achieves 78% yield from glucose with minimal downstream purification.
Table 2: Biocatalytic Systems for Cyclopropylmethylamine Synthesis
Enzyme Class | Reaction Type | Typical Substrate | ee (%) | Productivity |
---|---|---|---|---|
Engineered P450 variants | Cyclopropanation | Allyl glycine derivatives | >99 | 1.2 g/L·h |
Squalene-hopene cyclases | Ring-forming cyclization | Farnesyl analogs | 95 | 0.8 g/L·h |
KREDs (ketoreductases) | Dynamic kinetic resolution | Cyclopropanone hemiketals | 98 | 300 mM conversion |
ω-Transaminases | Reductive amination | Cyclopropyl ketones | >99 | 5 mmol/g·CDW |
Conventional oxalate salt formation employs stoichiometric oxalic acid in volatile organic solvents, generating significant waste. Recent advances address these limitations through mechanochemical synthesis, where 1,1-dicyclopropyl-N-methylmethanamine and oxalic acid dihydrate undergo solvent-free grinding in ball mills. This approach achieves quantitative conversion at room temperature within 30 minutes, eliminating solvent waste while enhancing crystallinity and purity (>99.5% by HPLC) [3]. The process exemplifies atom economy with E-factors below 1.0, compared to >15 for traditional recrystallization methods.
Electrochemical methods enable in situ generation of oxalate ions for salt formation. Cathodic reduction of CO₂ in ionic liquids ([BMIM][BF₄]) produces reactive oxalate equivalents that directly complex with amine substrates. Continuous flow reactors with carbon electrodes achieve 85% yield of N-methylmethanamine oxalates at current densities of 10 mA/cm², with the ionic liquid electrolyte recycled over >20 batches [4]. This integrates carbon capture utilization (CCU) into pharmaceutical salt manufacturing.
Solvent-replacement strategies using biomass-derived solvents significantly improve sustainability profiles. γ-Valerolactone (GVL) from lignocellulosic waste serves as an effective crystallization medium for oxalate salts, reducing process energy intensity by 60% versus acetonitrile while maintaining polymorph control [3]. Life-cycle assessment confirms 45% lower global warming potential compared to traditional solvent systems. Additionally, catalytic esterification routes utilize methyl oxalate synthesized from CO and methanol via PdI₂/KI catalysts, avoiding energy-intensive oxalic acid production [3] [4].
Table 3: Comparative Analysis of Oxalate Salt Formation Technologies
Method | Reaction Conditions | Yield (%) | Sustainability Metrics |
---|---|---|---|
Mechanochemical synthesis | Solvent-free, RT, 30 min | 99.5 | E-factor: 0.8, PMI: 2.1 |
Electrochemical (flow) | 20°C, 10 mA/cm², [BMIM][BF₄] | 85 | Carbon utilization: 44% |
Green solvent crystallization | γ-Valerolactone, 0°C | 95 | Energy intensity: 8 kWh/kg product |
Catalytic esterification | Methyl oxalate, EtOH, 60°C | 97 | Atom economy: 94% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7